molecular formula C13H16N2O3S3 B2890513 4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide CAS No. 2415572-29-9

4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide

Cat. No.: B2890513
CAS No.: 2415572-29-9
M. Wt: 344.46
InChI Key: AFPGOZJZJHPWNY-UHFFFAOYSA-N
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Description

4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide is a chemical compound with a unique structure that includes a cyano group, a dithiepan ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the dithiepan ring, followed by the introduction of the hydroxy group. The cyano group is then added, and finally, the benzenesulfonamide moiety is attached. The reaction conditions often involve the use of specific catalysts and solvents to facilitate each step.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding. The benzenesulfonamide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and dithiepan-containing molecules. Examples include:

  • 4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide analogs with different substituents on the benzenesulfonamide moiety.
  • Dithiepan derivatives with varying functional groups.

Uniqueness

What sets this compound apart is its combination of a cyano group, a hydroxy group, and a benzenesulfonamide moiety within a single molecule. This unique structure provides a versatile platform for studying various chemical reactions and exploring new therapeutic avenues.

Properties

IUPAC Name

4-cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S3/c14-7-11-1-3-12(4-2-11)21(17,18)15-8-13(16)9-19-5-6-20-10-13/h1-4,15-16H,5-6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPGOZJZJHPWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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